molecular formula C18H14N2O3 B2846220 N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide CAS No. 2305552-42-3

N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide

Cat. No. B2846220
CAS RN: 2305552-42-3
M. Wt: 306.321
InChI Key: ODQCJFLKQWXDHG-UHFFFAOYSA-N
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Description

N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide, also known as compound 1, is a small molecule that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 is not fully understood, but it has been proposed that it inhibits the activity of various enzymes, including histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while proteasomes are responsible for degrading proteins that are no longer needed by the cell. Inhibition of these enzymes by this compound 1 can lead to changes in gene expression and protein degradation, which can ultimately lead to the observed effects on cancer cells, neurodegenerative diseases, and infectious diseases.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound 1 has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In neurodegenerative diseases, this compound 1 has been shown to improve cognitive function and to reduce the accumulation of amyloid beta plaques in the brain. In infectious diseases, this compound 1 has been shown to have antimicrobial activity against various bacteria and fungi, which can lead to the inhibition of infection.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in various applications. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its synthesis and characterization.

Future Directions

There are several future directions for the study of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1, including further optimization of its synthesis and characterization, identification of its molecular targets, and evaluation of its safety and efficacy in animal models and clinical trials. Additionally, this compound 1 may have potential applications in other fields, such as epigenetics and immunology, which should be explored in future studies.
Conclusion:
In conclusion, this compound, or this compound 1, is a small molecule that has shown promising results in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound 1 for various applications and to optimize its use in scientific research.

Synthesis Methods

The synthesis of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 has been reported using various methods, including the reaction of 2-benzyl-4-hydroxy-1,3-dioxoisoindoline with propargyl bromide in the presence of triethylamine and copper (I) iodide. Another method involves the reaction of 2-benzyl-4-hydroxy-1,3-dioxoisoindoline with propargyl alcohol in the presence of triethylamine and p-toluenesulfonic acid. These methods have been optimized and have shown good yields of this compound 1.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, this compound 1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound 1 has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-(2-benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-15(21)19-14-10-6-9-13-16(14)18(23)20(17(13)22)11-12-7-4-3-5-8-12/h2-10H,1,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQCJFLKQWXDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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